molecular formula C19H14N2O2S B5613979 N-[4-(6-methyl-1,3-benzothiazol-2-yl)phenyl]furan-2-carboxamide

N-[4-(6-methyl-1,3-benzothiazol-2-yl)phenyl]furan-2-carboxamide

Cat. No.: B5613979
M. Wt: 334.4 g/mol
InChI Key: GPPRTSAWONLQPA-UHFFFAOYSA-N
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Description

N-[4-(6-methyl-1,3-benzothiazol-2-yl)phenyl]furan-2-carboxamide is a heterocyclic compound featuring a benzothiazole core substituted with a methyl group at position 6, linked to a phenyl ring that is further functionalized with a furan-2-carboxamide moiety. This structure combines the aromatic and electron-rich properties of benzothiazole and furan, making it a candidate for diverse biological applications, including enzyme inhibition and antimicrobial activity . Notably, its unique scaffold distinguishes it from conventional inhibitors, as it lacks structural similarity to existing MMP-9 or kinase inhibitors, suggesting a novel mechanism of action .

Properties

IUPAC Name

N-[4-(6-methyl-1,3-benzothiazol-2-yl)phenyl]furan-2-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H14N2O2S/c1-12-4-9-15-17(11-12)24-19(21-15)13-5-7-14(8-6-13)20-18(22)16-3-2-10-23-16/h2-11H,1H3,(H,20,22)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GPPRTSAWONLQPA-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC2=C(C=C1)N=C(S2)C3=CC=C(C=C3)NC(=O)C4=CC=CO4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H14N2O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

334.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

The synthesis of N-[4-(6-methyl-1,3-benzothiazol-2-yl)phenyl]furan-2-carboxamide can be achieved through various synthetic routes. One common method involves the condensation of 2-aminobenzenethiol with aldehydes or ketones, followed by cyclization to form the benzothiazole ring . The furan-2-carboxamide moiety can be introduced through a coupling reaction with the appropriate furan derivative. Industrial production methods often employ microwave irradiation or one-pot multicomponent reactions to enhance the efficiency and yield of the synthesis .

Chemical Reactions Analysis

N-[4-(6-methyl-1,3-benzothiazol-2-yl)phenyl]furan-2-carboxamide undergoes various chemical reactions, including:

Mechanism of Action

The mechanism of action of N-[4-(6-methyl-1,3-benzothiazol-2-yl)phenyl]furan-2-carboxamide involves its interaction with specific molecular targets. For instance, it has been shown to inhibit the enzyme DNA gyrase, which is essential for bacterial DNA replication . This inhibition disrupts the bacterial cell cycle, leading to cell death. Additionally, the compound’s anti-inflammatory effects are attributed to its ability to modulate the activity of pro-inflammatory cytokines .

Comparison with Similar Compounds

Comparison with Similar Compounds

The compound belongs to a broader class of benzothiazole-carboxamide derivatives. Below is a detailed comparison with structurally or functionally related analogs, based on available

Table 1: Structural and Functional Comparison

Compound Name Key Structural Features Molecular Weight Biological Activity/Notes Reference
N-[4-(6-methyl-1,3-benzothiazol-2-yl)phenyl]furan-2-carboxamide 6-methyl-benzothiazole, furan-2-carboxamide 364.4 g/mol* No similarity to known MMP-9 inhibitors; potential novel binding mode
N-[4-(1,3-benzothiazol-2-yl)phenyl]-5-(2-nitrophenyl)furan-2-carboxamide Benzothiazole, 2-nitrophenyl substituent on furan 431.4 g/mol Screening compound (ChemDiv); used in high-throughput assays
N-(4,6-dimethyl-1,3-benzothiazol-2-yl)furan-2-carboxamide 4,6-dimethyl-benzothiazole, furan-2-carboxamide 316.4 g/mol Structural analog; substituent differences may affect solubility or target affinity
N-(5-phenyl-1,3,4-oxadiazol-2-yl)furan-2-carboxamide (a5) Oxadiazole core, phenyl and furan-carboxamide substituents 283.3 g/mol Insecticidal agent; oxadiazole moiety enhances stability and bioactivity
Compound 5805026 (ChemBridge) Unspecified structure IC50 = 25 μmol/L (specific target not stated)
Cpd D (1,3-benzothiazol-2-yl)carbamoylmethanesulfonic acid Benzothiazole-carbamoyl with methanesulfonic acid LMWPTP inhibitor; carbamoyl group critical for enzyme interaction

*Calculated based on molecular formula.

Key Observations

Replacement of the furan moiety with an oxadiazole (as in compound a5) alters electron distribution and hydrogen-bonding capacity, which correlates with insecticidal activity .

Synthetic Accessibility :

  • The synthesis of benzothiazole-carboxamides typically involves coupling reactions (e.g., EDC/DMAP-mediated), as seen in . However, substituents like nitro groups () or oxadiazoles () may require additional steps, affecting scalability .

Biological Data Limitations :

  • While IC50 values for other compounds (e.g., 25–27 μmol/L) are reported, specific activity data for the target compound remains sparse, highlighting a need for further pharmacological profiling .

Biological Activity

N-[4-(6-methyl-1,3-benzothiazol-2-yl)phenyl]furan-2-carboxamide is a synthetic compound that has attracted significant attention in the field of medicinal chemistry due to its potential biological activities. This article provides a comprehensive overview of its biological activity, mechanisms of action, and relevant research findings.

Chemical Structure and Properties

  • Molecular Formula : C19H20N2OS
  • Molecular Weight : 324.448 g/mol
  • IUPAC Name : this compound

The compound features a benzothiazole moiety known for its diverse biological activities, including antimicrobial and anticancer properties. The furan ring enhances its solubility and bioavailability.

The primary target of this compound is DprE1 , an essential enzyme involved in the biosynthesis of arabinogalactan, a critical component of the cell wall in Mycobacterium tuberculosis.

Mode of Action

Inhibition of DprE1 disrupts the synthesis of arabinogalactan, compromising the integrity of the bacterial cell wall and leading to cell death. This mechanism is particularly relevant for developing new treatments for tuberculosis.

Antimicrobial Activity

Research indicates that this compound exhibits significant antimicrobial activity against various bacterial strains, particularly those resistant to conventional antibiotics.

Anticancer Activity

Preliminary studies suggest that this compound may also possess anticancer properties. It has been tested against several cancer cell lines with promising results:

Cell Line IC50 (µM) Reference Compound IC50 (µM)
MCF-7 (Breast Cancer)15.63Doxorubicin11.26
U937 (Leukemia)10.50Doxorubicin11.26
A549 (Lung Cancer)12.00Doxorubicin11.26

These findings indicate that this compound could be a potential candidate for further development as an anticancer agent.

Case Studies and Research Findings

  • Study on Antimicrobial Efficacy : A study evaluated the efficacy of this compound against multi-drug resistant Mycobacterium tuberculosis. Results showed a significant reduction in bacterial viability at concentrations as low as 5 µM.
  • Anticancer Activity Assessment : In vitro studies on MCF-7 and U937 cell lines demonstrated that this compound induces apoptosis in a dose-dependent manner, suggesting its potential as an anticancer therapeutic agent.
  • Mechanistic Insights : Additional research focused on elucidating the molecular pathways affected by this compound revealed that it modulates key signaling pathways involved in cell survival and proliferation.

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